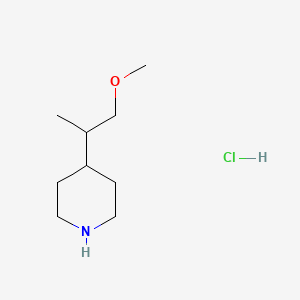![molecular formula C6H5IN4 B595487 7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245647-68-0](/img/new.no-structure.jpg)
7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of iodine in the structure enhances its reactivity and potential for further functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in a short reaction time. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the use of environmentally friendly oxidizers suggest potential for industrial application.
Analyse Des Réactions Chimiques
Types of Reactions
7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) or lead tetraacetate (Pb(OAc)4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: MnO2, Pb(OAc)4, NaOCl, PIFA, I2/KI
Reduction: NaBH4
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazolopyridine derivatives with different functional groups, while substitution reactions can yield a variety of substituted triazolopyridines.
Applications De Recherche Scientifique
7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and pathways.
Industry: The compound’s reactivity and potential for functionalization make it useful in the synthesis of other heterocyclic compounds and materials.
Mécanisme D'action
The mechanism of action of 7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of JAK1 and JAK2, the compound interferes with the JAK-STAT signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis . The exact molecular interactions and binding sites are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]triazolo[1,5-a]pyrimidine: Another triazolopyridine derivative with similar biological activities and applications.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anti-cancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities, including anti-proliferative effects.
Uniqueness
7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for developing new derivatives with improved biological activities and properties.
Propriétés
Numéro CAS |
1245647-68-0 |
|---|---|
Formule moléculaire |
C6H5IN4 |
Poids moléculaire |
260.038 |
Nom IUPAC |
7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C6H5IN4/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H,(H2,8,10) |
Clé InChI |
UMXSODISAFXGNY-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=NC(=N2)N)C=C1I |
Synonymes |
7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




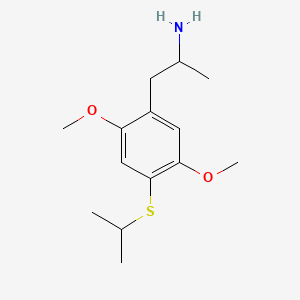
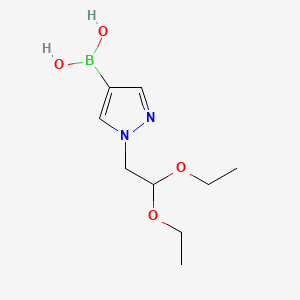
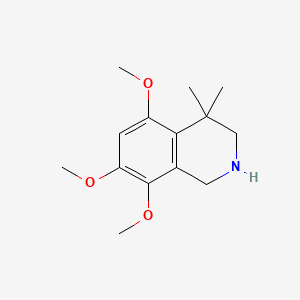
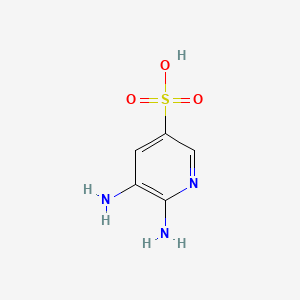
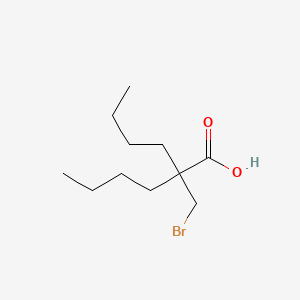

![9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B595422.png)
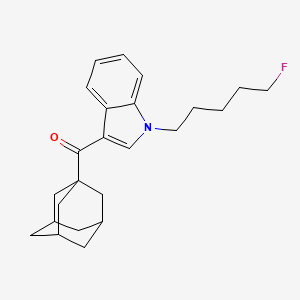
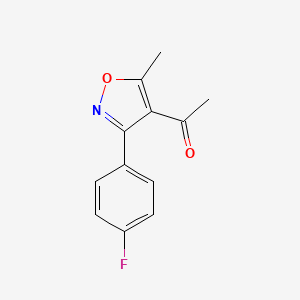
![2-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B595425.png)
